2-(1-Cyanocyclopropyl)isonicotinic acid is a chemical compound characterized by its unique structure, which combines an isonicotinic acid framework with a cyanocyclopropyl substituent at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Isonicotinic acid itself is a derivative of pyridine with a carboxylic acid group at the 4-position, distinguishing it from other related compounds such as nicotinic and picolinic acids, which have carboxyl groups at different positions on the pyridine ring .
The compound is classified under organic compounds and can be categorized as a pyridine derivative. Its systematic name reflects its structural components: the isonicotinic acid backbone and the cyanocyclopropyl group. The chemical formula for 2-(1-Cyanocyclopropyl)isonicotinic acid is , with a molecular weight of approximately 176.17 g/mol. This compound is also recognized in various databases, including PubChem and chemical suppliers.
The synthesis of 2-(1-Cyanocyclopropyl)isonicotinic acid can be achieved through several methods, primarily involving cyclization reactions that introduce the cyanocyclopropyl group into the isonicotinic acid structure. One common synthetic route includes:
In an industrial context, the production of this compound may involve large-scale synthesis utilizing optimized reaction conditions to ensure high yield and purity. The process can include purification steps such as crystallization and quality control measures to meet industry standards.
The molecular structure of 2-(1-Cyanocyclopropyl)isonicotinic acid features a pyridine ring with a carboxylic acid at the 4-position and a cyanocyclopropyl group attached at the 2-position. This specific substitution pattern contributes to its unique properties and potential biological activities.
The chemical reactivity of 2-(1-Cyanocyclopropyl)isonicotinic acid can be explored through various reactions typical for carboxylic acids and nitrogen-containing heterocycles. Potential reactions include:
These reactions enable the synthesis of derivatives that may possess enhanced or altered biological activities. Preliminary studies suggest that this compound exhibits significant biological activity, particularly in pharmacology .
Preliminary data indicate potential binding to specific targets within cellular pathways, which may inform future therapeutic applications.
2-(1-Cyanocyclopropyl)isonicotinic acid has potential applications in several fields:
Research continues into expanding its utility across these domains, particularly in exploring its pharmacological profiles and therapeutic potentials .
2-(1-Cyanocyclopropyl)isonicotinic acid represents a structurally advanced derivative within the broader class of pyridinecarboxylic acids, merging the isonicotinic acid framework with a sterically constrained and electronically distinct 1-cyanocyclopropyl moiety. This hybrid architecture positions the compound at the intersection of synthetic innovation and biologically relevant chemical space, offering unique opportunities for exploration in medicinal chemistry and materials science. Unlike simpler nicotinic acid derivatives, this compound incorporates a strategically functionalized cyclopropane ring directly attached to the pyridine nucleus, creating distinctive stereoelectronic properties that influence its reactivity, conformation, and intermolecular interactions. The deliberate incorporation of both the hydrogen-bonding capable carboxylic acid and the polar nitrile group within a compact molecular footprint enhances its potential as a versatile building block for drug discovery and catalyst design, warranting systematic investigation of its properties and applications [1] [9].
Isonicotinic acid (pyridine-4-carboxylic acid) serves as the fundamental scaffold for 2-(1-cyanocyclopropyl)isonicotinic acid, distinguished from its isomers nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid) by the specific positioning of the carboxylic acid functionality at the para position relative to the nitrogen atom. This regioisomerism profoundly influences electronic distribution, hydrogen-bonding capacity, and metal-coordination behavior. The 1-cyanocyclopropyl substituent at the ortho position (C2) introduces significant structural and electronic complexity relative to conventional nicotinic acid derivatives. This bicyclic appendage combines angle strain from the cyclopropane ring – characterized by C-C-C bond angles of approximately 60° versus the ideal tetrahedral angle of 109.5° – with the strong electron-withdrawing character of the nitrile group (-C≡N). The resulting perturbation on the adjacent pyridine ring includes altered electron density distribution and potential steric hindrance of the ortho position, which may influence both chemical reactivity and biological interactions [1] [8].
Table 1: Structural Comparison of Key Nicotinic Acid Derivatives with 2-(1-Cyanocyclopropyl)isonicotinic Acid
Compound Name | Core Structure | Key Substituents | Distinctive Features |
---|---|---|---|
Nicotinic acid (Niacin) | Pyridine-3-carboxylic acid | None | Vitamin B3; lipid-lowering agent; redox cofactor precursor |
Isonicotinic acid | Pyridine-4-carboxylic acid | None | Metal-organic framework precursor; antitubercular agent core |
6-Hydroxynicotinic acid | Pyridine-3-carboxylic acid | OH at C6 | Enhanced hydrogen-bonding capacity; tautomerism |
2-(Trifluoromethyl)nicotinic acid | Pyridine-3-carboxylic acid | CF₃ at C2 | Enhanced lipophilicity; strong electron-withdrawal |
2-(1-Cyanocyclopropyl)isonicotinic acid | Pyridine-4-carboxylic acid | 1-Cyanocyclopropyl at C2 | Steric constraint; dual electronic perturbation (nitrile + ring strain); 3D complexity |
Commercially significant derivatives of isonicotinic acid include its hydrazide (isoniazid), a cornerstone antitubercular agent, and various ester or amide functionalities designed to modulate bioavailability or target engagement. The 1-cyanocyclopropane unit itself represents a privileged motif in medicinal chemistry, featured in compounds like the antidiabetic saxagliptin and the antidepressant trazodone. Its integration at the ortho position of isonicotinic acid creates a sterically congested environment near the carboxylic acid, potentially influencing rotamer preferences, crystal packing efficiency, and the molecule's overall topology. This structural feature distinguishes it from derivatives with linear alkyl or purely aromatic C2 substituents, which lack comparable steric and electronic influences. Furthermore, the nitrile group offers versatile chemical functionality, serving as a potential hydrogen-bond acceptor, metal coordination site, or synthetic handle for transformation into amidines, tetrazoles, or carboxylic acids through established chemical transformations [1] [6] [9].
The synthesis of structurally intricate molecules like 2-(1-cyanocyclopropyl)isonicotinic acid exemplifies the evolution of modern heterocyclic chemistry from traditional condensation approaches toward innovative multicomponent reactions (MCRs) and catalytic methodologies. Classical pyridine synthesis, such as the Hantzsch dihydropyridine synthesis (involving aldehyde, β-keto ester, and ammonia condensations followed by oxidation) or the Chichibabin reaction (catalytic trimerization of acetaldehyde and ammonia), provided foundational routes to pyridine cores. However, these methods often lack the regiocontrol and functional group tolerance required for introducing sterically demanding, multifunctional substituents like the 1-cyanocyclopropyl group at specific ring positions [3].
Contemporary synthetic strategies increasingly leverage MCRs, which converge three or more reactants in a single operation, maximizing atom economy and structural complexity. The preparation of 2-substituted isonicotinic acid derivatives could potentially exploit variations of the Ugi reaction, where an isocyanide (such as 1-cyanocyclopropyl isocyanide), an aldehyde, an amine, and a carboxylic acid component (potentially an isonicotinic acid derivative itself) assemble into α-acylamino amide adducts. Subsequent cyclizations or functional group manipulations could then yield the target structure. Alternatively, transition-metal catalyzed cross-coupling reactions offer precise control over substitution patterns. A retrosynthetic disconnection suggests that palladium-catalyzed coupling (e.g., Suzuki-Miyaura, Negishi, or Stille reactions) between 2-haloisonicotinic acid derivatives (halogen = Br, I) and appropriately functionalized 1-cyanocyclopropyl metal complexes (e.g., boronic esters or zinc chlorides) represents a viable and modular approach [5] [7].
Table 2: Synthetic Methodologies Relevant to 2-(1-Cyanocyclopropyl)isonicotinic Acid Construction
Synthetic Approach | Key Reactants | Advantages | Limitations/Challenges |
---|---|---|---|
Multicomponent Reactions (e.g., Ugi variants) | Isocyanide, aldehyde, amine, carboxylic acid | High atom economy; structural complexity generation | Potential need for post-cyclization; ortho-substitution may pose steric issues |
Transition-Metal Catalyzed Cross-Coupling | 2-Haloisonicotinate + Organometallic (e.g., boronic acid, zinc reagent) | Regioselective; functional group tolerance | Requires pre-functionalized partners; catalyst cost |
Direct C-H Functionalization | Unmodified isonicotinate + Cyclopropane donor | Step economy; avoids pre-functionalization | Catalyst development challenging; control of mono/di-substitution |
Cyclopropanation of Alkenes | 2-Vinylisonicotinic acid + nitrile precursor | Direct access to cyclopropane core | Diastereoselectivity control; potential side reactions |
The 1-cyanocyclopropyl group significantly impacts the physicochemical profile of the parent isonicotinic acid. Computational analyses predict that the cyclopropyl ring induces torsional constraints that may reduce molecular flexibility, potentially enhancing target selectivity in biological contexts. The nitrile group (-CN) contributes both dipole moment enhancement and hydrogen-bond accepting capability, while the strained cyclopropane ring may exhibit unusual reactivity patterns, such as ring-opening under electrophilic conditions or participation in transition metal-catalyzed insertions. These features collectively expand the compound's utility beyond conventional isonicotinic acid applications, positioning it as a probe for studying enzyme active sites requiring conformational restriction or as a ligand in catalytic systems benefiting from tailored steric environments. The emergence of such multifunctional heterocycles reflects a broader trend in chemical research toward integrating three-dimensional complexity and diverse pharmacophores into compact molecular architectures to address challenging biological targets like protein-protein interactions or allosteric enzyme pockets [5] [8] [9].
Despite its compelling structure, 2-(1-cyanocyclopropyl)isonicotinic acid suffers from significant knowledge deficits spanning synthesis, physicochemical characterization, and biological evaluation. A primary gap exists in the systematic exploration of its synthetic accessibility. While precursors like 1-cyano-1-cyclopropanecarboxylic acid (CAS 6914-79-0) are commercially available and possess established utility in the synthesis of amidine-based sphingosine kinase inhibitors [8], efficient and scalable routes to specifically functionalize the ortho position of isonicotinic acid with this moiety remain underdeveloped. Key unresolved challenges include controlling potential regiochemistry issues during cyclopropane installation, managing the steric demands of the ortho position during coupling reactions, and preserving the integrity of the acid-sensitive nitrile group under acidic or basic reaction conditions. Comparative studies contrasting coupling efficiency at C2 versus C3 or C5 positions of the pyridine ring are notably absent, limiting strategic synthetic planning.
The compound's physicochemical properties lack comprehensive documentation in the literature. Critical parameters such as its pKa (both for the carboxylic acid and potential pyridinium formation), logP (partition coefficient), solubility profile across pH ranges, solid-state polymorphism tendencies, and thermal stability (particularly regarding potential cyclopropane ring strain-induced decomposition or nitrile hydrolysis) remain uncharacterized. Experimental determination of its crystal structure would provide invaluable insights into conformational preferences, hydrogen-bonding motifs (e.g., potential carboxylic acid dimer formation or acid···nitrile interactions), and molecular packing – factors crucial for understanding dissolution behavior and crystal engineering potential. Spectroscopic fingerprints (detailed NMR assignments, characteristic IR absorptions, UV-Vis profiles) also constitute a significant knowledge gap, hampering compound identification and purity assessment in future studies.
Biologically, the potential of 2-(1-cyanocyclopropyl)isonicotinic acid remains almost entirely unexplored, despite structural parallels to pharmacologically active compounds. Patent literature suggests amino-substituted nicotinic and isonicotinic acid derivatives act as potent dihydroorotate dehydrogenase (DHODH) inhibitors, relevant in autoimmune diseases and cancer [9]. The compound’s ortho-substituted, sterically demanding structure presents a compelling case for evaluation against similar targets. Potential biological roles warranting investigation include:
Furthermore, the metabolic fate and pharmacokinetic properties – absorption, distribution, metabolism, excretion (ADME) – represent a complete void in current knowledge. The susceptibility of the cyclopropyl ring to oxidative metabolism (e.g., via cytochrome P450 enzymes) and the potential for nitrile group transformation (e.g., hydrolysis to amide or carboxylic acid) are critical unknowns hindering its consideration as a drug development candidate. Addressing these multifaceted knowledge gaps through targeted synthetic, analytical, and biological studies is essential to unlock the full scientific and practical potential of this structurally unique heterocyclic compound [1] [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7